

Preparation Protocol: PF-6274484 in 20% SBE- β -CD Saline

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-6274484

Cat. No.: S539291

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The following table outlines the step-by-step method for preparing a suspension of **PF-6274484** for research purposes [1] [2].

Step	Procedure	Details and Parameters
1	Prepare 0.9% Saline Solution	Dissolve 0.9 g of sodium chloride (NaCl) in 100 mL of distilled water to obtain a clear solution.
2	Prepare 20% SBE-β-CD Vehicle	Dissolve 2 g of SBE- β -CD powder in 0.9% saline to make a final volume of 10 mL (20% w/v). Use sequential sonication (20-40 kHz, 30 seconds, repeated 3 times) or heating (37°C for ~30 minutes) to aid dissolution.
3	Prepare PF-6274484 DMSO Stock	Dissolve PF-6274484 powder in pure DMSO to a concentration of 20.8 mg/mL . This is a clear stock solution.
4	Formulate Final Suspension	Add 100 μ L of the 20.8 mg/mL DMSO stock to 900 μ L of the 20% SBE- β -CD vehicle. Add the co-solvents sequentially in this order. The final suspension concentration is 2.08 mg/mL (5.58 mM) of PF-6274484 [1].
5	Mix and Use	Mix the final suspension evenly. Use sonication if needed. For optimal results, use freshly prepared formulations [1].

Quantitative Data Summary of PF-6274484

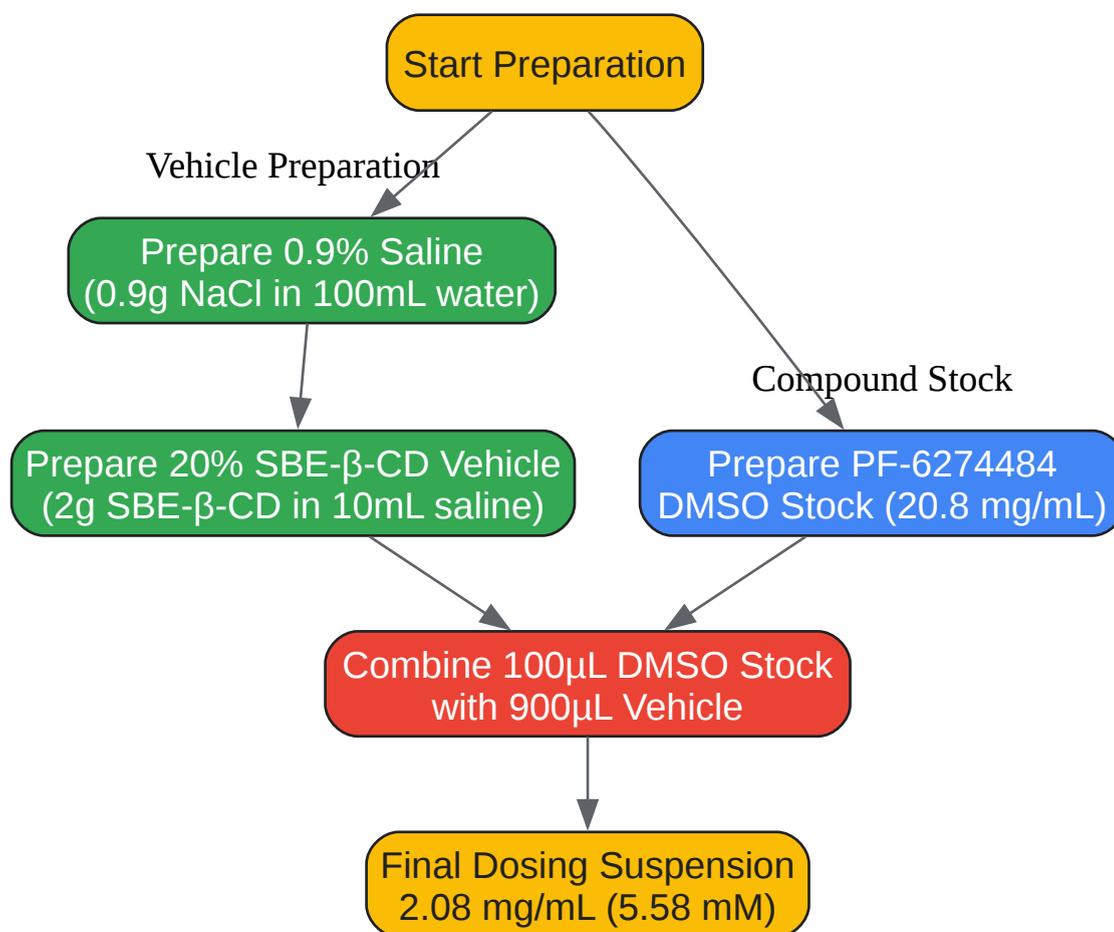
The table below consolidates key physicochemical and biological activity data for **PF-6274484** from the search results [1] [3] [4].

Parameter	Value	Description / Conditions
Molecular Formula	C ₁₈ H ₁₄ ClFN ₄ O ₂	-
Molecular Weight	372.78 g/mol	-
CAS Number	1035638-91-5	-
Solubility (DMSO)	~25-65 mg/mL	~67.06 - 174.37 mM; sonication and warming to 60°C may be required [1] [4].
Biological Activity (K _i)	0.14 nM 0.18 nM	Against EGFR-L858R/T790M mutant Against Wild-Type (WT) EGFR [1] [3]
Cellular Activity (IC ₅₀)	6.6 nM 5.8 nM	Inhibits autophosphorylation of EGFR-L858R/T790M in H1975 cells Inhibits autophosphorylation of WT-EGFR in A549 cells [1] [3]

Application and Workflow Notes

- **Solution Appearance:** The final formulation is a **suspension**, not a clear solution [1].
- **Stability:** Prepared stock solutions in DMSO are typically stored at -80°C for 6 months or -20°C for 1 month. It is best to prepare the final in vivo formulation freshly and use it on the same day to ensure stability [1] [3].
- **Experimental Use:** This protocol is designed for animal research. The formulation uses SBE-β-CD, a cyclodextrin derivative that improves the solubility and bioavailability of poorly water-soluble drugs [2].

The following diagram illustrates the preparation workflow. The process involves two parallel streams that are combined to create the final dosing formulation.



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Critical Safety and Handling Information

- **Intended Use:** **PF-6274484** and the described formulation are **for research use only. Not for human use** [1] [3] [4].
- **Laboratory Safety:** Standard safety procedures for handling chemical powders and organic solvents like DMSO must be followed.

Troubleshooting the Formulation

- **Precipitation:** If precipitation is observed in the 20% SBE-β-CD vehicle or the final formulation, warming to 37°C with vortexing before use can often re-dissolve the precipitates [2].
- **Solubility Limit:** The concentration of **PF-6274484** in this protocol is at its solubility limit in the chosen vehicle. Attempting to increase the drug concentration significantly may lead to instability.

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References

1. - PF | EGFR kinase inhibitor | CAS# 1035638-91-5 | InvivoChem 6274484 [[invivochem.com](https://www.invivochem.com)]
2. SBE- β -CD - CAS# 182410-00-0 [[xcessbio.com](https://www.xcessbio.com)]
3. PF-6274484 | EGFR Inhibitor [[medchemexpress.com](https://www.medchemexpress.com)]
4. - PF | EGFR | TargetMol 6274484 [[targetmol.com](https://www.targetmol.com)]

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